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molecular formula C10H6BrF6NO B3192488 N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 630125-84-7

N-[4-(bromomethyl)-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No. B3192488
M. Wt: 350.05 g/mol
InChI Key: GCIWCAMQJPRDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652022B2

Procedure details

Under N2-atmosphere, a suspension of N-(4-methyl-3-trifluoromethyl-phenyl)2,2,2-trifluoro-acetamide (Stage 128.4; 5.21 g, 19.2 mmol), N-bromosuccinimide (15 g, 84 mmol) and azo-iso-butyronitrile (740 mg, 4.5 mmol) in 430 ml of CCl4 is heated to 85° C. for 15 h. The hot mixture is filtered, the solid washed with CCl4 and discarded. The filtrate is concentrated, the residue re-dissolved in CH2Cl2 (0.7 L) and washed twice with 0.5 M solution of Na2S2O3 and brine. The inorganic phases are extracted with 2 portions of CH2Cl2, the organic phases dried (Na2SO4) and concentrated. Column chromatography (SiO2; hexane/CH2Cl2 1:1) yields the title compound: 1H-NMR (DMSO-d6): 11.59 (s, HN), 8.06 (d, 1H), 7.97 (dd, 1H), 7.76 (d, 1H), 4.77 (s, 2H).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-iso-butyronitrile
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16].[Br:19]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:19][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[CH:4][C:3]=1[C:15]([F:16])([F:17])[F:18]

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(C(F)(F)F)=O)C(F)(F)F
Name
Quantity
15 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
azo-iso-butyronitrile
Quantity
740 mg
Type
reactant
Smiles
Name
Quantity
430 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot mixture is filtered
WASH
Type
WASH
Details
the solid washed with CCl4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue re-dissolved in CH2Cl2 (0.7 L)
WASH
Type
WASH
Details
washed twice with 0.5 M solution of Na2S2O3 and brine
EXTRACTION
Type
EXTRACTION
Details
The inorganic phases are extracted with 2 portions of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)NC(C(F)(F)F)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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